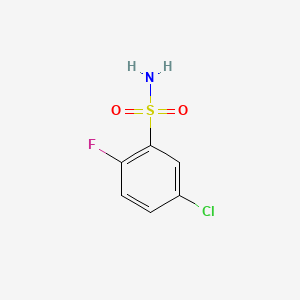

5-Chloro-2-fluorobenzenesulfonamide

Description

BenchChem offers high-quality 5-Chloro-2-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNLJWQSQOBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361496 | |

| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-57-1 | |

| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-fluorobenzenesulfonamide CAS number 351003-57-1 properties

An In-depth Technical Guide to 5-Chloro-2-fluorobenzenesulfonamide (CAS 351003-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzenesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, synthetic routes, potential applications, and safety information to support ongoing research and development efforts.

Core Chemical and Physical Properties

5-Chloro-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. Its unique substitution pattern, featuring both chloro and fluoro groups, makes it a valuable building block for introducing these moieties into more complex molecules, thereby influencing their biological activity and pharmacokinetic profiles.[1]

Physicochemical Data

The fundamental physicochemical properties of 5-Chloro-2-fluorobenzenesulfonamide are summarized in the table below. These values are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 351003-57-1 | [2][3][4] |

| Molecular Formula | C₆H₅ClFNO₂S | [3] |

| Molecular Weight | 209.63 g/mol | [4] |

| Melting Point | 126-136 °C | [4] |

| Boiling Point | 357.1 °C at 760 mmHg | [5] |

| IUPAC Name | 5-chloro-2-fluorobenzenesulfonamide | [3] |

| Synonyms | 5-Chloro-2-fluorobenzenesulfon; 5-CHLORO-2-FLUOROBEN | [3] |

Spectroscopic and Analytical Data

Characterization of 5-Chloro-2-fluorobenzenesulfonamide typically involves standard analytical techniques. While specific spectra are proprietary to suppliers, analytical data such as NMR, HPLC, and LC-MS are available upon request from various chemical suppliers.[6]

Synthesis and Reactivity

The primary synthetic route to 5-Chloro-2-fluorobenzenesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is a standard method for the formation of sulfonamides.

General Synthetic Workflow

The logical flow for the preparation of 5-Chloro-2-fluorobenzenesulfonamide is illustrated below. The process starts from the readily available 5-chloro-2-nitroaniline and proceeds through diazotization and sulfonyl chloride formation, followed by ammonolysis.

Caption: General synthetic pathway to 5-Chloro-2-fluorobenzenesulfonamide.

Experimental Protocol: Ammonolysis of 5-Chloro-2-fluorobenzenesulfonyl chloride

This protocol describes a general procedure for the synthesis of 5-Chloro-2-fluorobenzenesulfonamide from 5-Chloro-2-fluorobenzenesulfonyl chloride.

Materials:

-

5-Chloro-2-fluorobenzenesulfonyl chloride (1 equivalent)

-

Aqueous ammonia (excess)

-

Dichloromethane (or other suitable organic solvent)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 5-Chloro-2-fluorobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Chloro-2-fluorobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Applications in Research and Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's physicochemical properties.[1] Chlorine, in particular, is found in over 250 FDA-approved drugs and can enhance biological activity.[7][8]

Role as a Pharmaceutical Intermediate

5-Chloro-2-fluorobenzenesulfonamide serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in a variety of drugs, including antimicrobial agents.[9] The presence of both chlorine and fluorine provides multiple sites for further functionalization and can influence binding affinity to biological targets.[10]

Potential in Gamma-Secretase Inhibition

Derivatives of benzenesulfonamides have been investigated as inhibitors of gamma-secretase, an enzyme implicated in the pathology of Alzheimer's disease. Specifically, N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides have shown both in vitro and in vivo activity.[11] This suggests that 5-Chloro-2-fluorobenzenesulfonamide is a valuable starting material for the development of novel gamma-secretase inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-CHLORO-2-FLUOROBENZENESULFONAMIDE | 351003-57-1 [m.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 5-CHLORO-2-FLUOROBENZENESULFONAMIDE | 351003-57-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 351003-57-1|5-Chloro-2-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-2-fluorobenzenesulfonamide (CAS No: 351003-57-1), a halogenated aromatic sulfonamide of interest in medicinal chemistry and materials science. This document compiles available quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows for its synthesis and potential biological interactions. The information is structured to support research and development activities, offering a foundational understanding of this compound's chemical behavior.

Introduction

5-Chloro-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in drug discovery, famously associated with antibacterial sulfa drugs and a wide array of other therapeutic agents, including diuretics, anticonvulsants, and protease inhibitors. The incorporation of halogen atoms, specifically chlorine and fluorine, can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the core physicochemical characteristics of 5-Chloro-2-fluorobenzenesulfonamide to facilitate its application in scientific research.

Physicochemical Properties

The fundamental physicochemical properties of 5-Chloro-2-fluorobenzenesulfonamide are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be confirmed experimentally.

Data Summary

| Property | Value | Source |

| CAS Number | 351003-57-1 | [1][2] |

| Molecular Formula | C₆H₅ClFNO₂S | Calculated |

| Molecular Weight | 209.63 g/mol | [2] |

| Melting Point | 126-136 °C | [2] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| logP (Computed) | 0.8 | [2] |

Experimental Protocols

Standard methodologies for determining the key physicochemical properties of a solid compound like 5-Chloro-2-fluorobenzenesulfonamide are described below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using the capillary melting point method.

-

Sample Preparation: A small amount of finely powdered, dry 5-Chloro-2-fluorobenzenesulfonamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility in water can be determined using the standard shake-flask method (OECD Guideline 105).

-

Sample Preparation: An excess amount of 5-Chloro-2-fluorobenzenesulfonamide is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the sulfonamide N-H group can be determined by potentiometric titration.

-

Sample Preparation: A precise amount of 5-Chloro-2-fluorobenzenesulfonamide is dissolved in a suitable solvent system, often a co-solvent like water/methanol, due to limited aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), while the pH of the solution is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the sulfonamide has been deprotonated. Software can be used to calculate the pKa from the titration data.

Synthesis and Analysis

5-Chloro-2-fluorobenzenesulfonamide is typically synthesized from its corresponding sulfonyl chloride precursor.

Synthetic Workflow

The most common route to primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia equivalent. The precursor, 5-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-49-1), is commercially available.[3][4] The general reaction involves nucleophilic substitution at the sulfonyl sulfur atom.

Caption: Synthetic route to 5-Chloro-2-fluorobenzenesulfonamide.

Analytical Methods for Purity Assessment

The purity of 5-Chloro-2-fluorobenzenesulfonamide can be assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) coupled with a UV detector is suitable for determining purity and identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual solvents or organic impurities.

-

Mass Spectrometry (MS): MS analysis, typically using electrospray ionization (ESI), can confirm the molecular weight of the compound.

Potential Biological Significance

While specific biological activity for 5-Chloro-2-fluorobenzenesulfonamide is not widely reported, the sulfonamide scaffold is prevalent in many biologically active molecules.[5] Many sulfonamide-containing drugs function as enzyme inhibitors by mimicking a substrate or binding to an allosteric site.

General Mechanism of Action: Enzyme Inhibition

The presence of the sulfonamide group suggests that 5-Chloro-2-fluorobenzenesulfonamide could be investigated as an inhibitor of various enzymes, such as carbonic anhydrases or proteases. The general principle of competitive enzyme inhibition is illustrated below.

Caption: Conceptual model of competitive enzyme inhibition.

Conclusion

5-Chloro-2-fluorobenzenesulfonamide is a well-defined chemical entity with a known molecular structure, weight, and melting point range. While comprehensive experimental data on properties such as boiling point, solubility, and pKa are lacking in the current literature, this guide provides standard protocols for their determination. Its synthesis is straightforward from the corresponding sulfonyl chloride. Given the prevalence of the sulfonamide moiety in pharmacologically active agents, this compound represents a valuable building block for further investigation in drug discovery and materials science. Researchers are encouraged to perform experimental validation of the computationally predicted and currently unavailable physicochemical properties.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 5-CHLORO-2-FLUOROBENZENESULFONAMIDE | 351003-57-1 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 5-Chloro-2-fluorobenzenesulfonyl chloride 97 351003-49-1 [sigmaaldrich.com]

- 4. 5-Chloro-2-fluorobenzenesulfonyl chloride [oakwoodchemical.com]

- 5. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of 5-Chloro-2-fluorobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factors Influencing Sulfonamide Solubility

The solubility of sulfonamides, including 5-Chloro-2-fluorobenzenesulfonamide, is governed by a complex interplay of physicochemical properties of both the solute and the solvent. Key factors include:

-

Molecular Structure: The presence of the chloro and fluoro substituents on the benzene ring, as well as the sulfonamide group, dictates the polarity, hydrogen bonding capacity, and overall intermolecular forces of the molecule.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent play a crucial role in its ability to solvate the 5-Chloro-2-fluorobenzenesulfonamide molecule. Generally, sulfonamides exhibit higher solubility in polar organic solvents.[1]

-

Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 5-Chloro-2-fluorobenzenesulfonamide in a wide array of organic solvents has not been systematically tabulated. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such data for clear comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Dimethylformamide | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of 5-Chloro-2-fluorobenzenesulfonamide.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

-

5-Chloro-2-fluorobenzenesulfonamide (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 5-Chloro-2-fluorobenzenesulfonamide to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of 5-Chloro-2-fluorobenzenesulfonamide using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the volume of the solvent.

Kinetic Solubility Determination

This method is often used in early drug discovery for high-throughput screening and provides a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[2]

Materials:

-

5-Chloro-2-fluorobenzenesulfonamide

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well plates

-

Plate reader capable of detecting turbidity or light scattering

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Chloro-2-fluorobenzenesulfonamide in DMSO (e.g., 10-20 mM).

-

Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.

-

Addition to Solvent: Transfer a small volume of each dilution to another 96-well plate containing the organic solvent of interest.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering at a specific wavelength using a plate reader.

-

Determination of Kinetic Solubility: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the equilibrium solubility determination using the shake-flask method.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of 5-Chloro-2-fluorobenzenesulfonamide in organic solvents is limited, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols and utilizing the structured data presentation format, scientists in drug development and related fields can ensure the generation of high-quality, comparable solubility data. This will, in turn, facilitate informed decisions in process development, formulation design, and the overall advancement of research involving this compound.

References

Spectroscopic Characterization of 5-Chloro-2-fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Chloro-2-fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive resource for the characterization and quality control of this compound.

Chemical Structure

Caption: Chemical structure of 5-Chloro-2-fluorobenzenesulfonamide.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-Chloro-2-fluorobenzenesulfonamide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | Ar-H |

| ~7.5-7.7 | m | 1H | Ar-H |

| ~7.2-7.4 | t | 1H | Ar-H |

| ~5.0-6.0 | br s | 2H | -SO₂NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135-140 | C-S |

| ~130-135 | C-Cl |

| ~125-130 (d) | Ar-CH |

| ~120-125 (d) | Ar-CH |

| ~115-120 (d) | Ar-CH |

Note: Carbon chemical shifts are referenced to the solvent peak. "d" indicates a doublet due to carbon-fluorine coupling.

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Sharp (doublet) | N-H stretch (sulfonamide) |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1310 | Strong | Asymmetric SO₂ stretch |

| 1170-1150 | Strong | Symmetric SO₂ stretch |

| ~1250 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

| 900-650 | Medium-Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Predicted Identity |

| 209/211 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 145 | [M - SO₂NH₂]⁺ |

| 111/113 | [C₆H₃ClF]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-Chloro-2-fluorobenzenesulfonamide.

Caption: General workflow for an NMR experiment.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-fluorobenzenesulfonamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-dimensional proton spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a one-dimensional proton-decoupled carbon spectrum with the following typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Spectral width: ~240 ppm

-

-

-

Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

-

Data Analysis: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze the chemical shifts, integration, and multiplicity of the signals to assign the proton and carbon resonances to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 5-Chloro-2-fluorobenzenesulfonamide.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of 5-Chloro-2-fluorobenzenesulfonamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Chloro-2-fluorobenzenesulfonamide.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Protocol (Electron Ionization - Direct Insertion Probe):

-

Sample Preparation: Place a small amount (microgram quantity) of 5-Chloro-2-fluorobenzenesulfonamide into a capillary tube for a direct insertion probe.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via the direct insertion probe.

-

Gently heat the probe to volatilize the sample.

-

Ionize the gaseous molecules using a 70 eV electron beam.

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Scan a mass-to-charge (m/z) range of approximately 50-500 Da.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) should be considered when interpreting the spectrum.

The Pivotal Role of 5-Chloro-2-fluorobenzenesulfonamide as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and sulfonamide groups into molecular scaffolds is a well-established strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles. 5-Chloro-2-fluorobenzenesulfonamide has emerged as a key chemical intermediate, providing a versatile building block for the synthesis of a range of complex molecules. Its unique substitution pattern—a trifecta of a reactive sulfonamide group, a stabilizing chloro group, and a modulating fluoro group—offers a powerful tool for medicinal and process chemists. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 5-Chloro-2-fluorobenzenesulfonamide, complete with experimental protocols and data presentation to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-fluorobenzenesulfonamide and its immediate precursor, 5-Chloro-2-fluorobenzenesulfonyl chloride, is presented in Table 1. This data is essential for reaction planning, safety assessment, and product characterization.

| Property | 5-Chloro-2-fluorobenzenesulfonamide | 5-Chloro-2-fluorobenzenesulfonyl chloride |

| CAS Number | 351003-57-1[1] | 351003-49-1[2] |

| Molecular Formula | C₆H₅ClFNO₂S | C₆H₃Cl₂FO₂S[2] |

| Molecular Weight | 209.63 g/mol [1] | 229.06 g/mol [2] |

| Melting Point | 126-136 °C[1] | 41-44 °C[2] |

| Appearance | White to off-white solid | Solid[2] |

Synthesis of 5-Chloro-2-fluorobenzenesulfonamide

The primary route to 5-Chloro-2-fluorobenzenesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is a classic example of nucleophilic substitution at a sulfur center.

Experimental Protocol: Ammonolysis of 5-Chloro-2-fluorobenzenesulfonyl chloride

This protocol is adapted from a similar procedure for a related compound and is expected to provide a high yield of the desired product.[3]

Materials:

-

5-Chloro-2-fluorobenzenesulfonyl chloride

-

Aqueous ammonia (25-30% solution)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Chloro-2-fluorobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 5-Chloro-2-fluorobenzenesulfonamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white to off-white crystalline solid.

Expected Yield: Based on analogous reactions, yields are anticipated to be in the range of 70-90%.[3]

Reactions of 5-Chloro-2-fluorobenzenesulfonamide as a Chemical Intermediate

The sulfonamide group of 5-Chloro-2-fluorobenzenesulfonamide is a key functional handle for further molecular elaboration. It can undergo a variety of reactions, most notably N-alkylation and N-arylation, to introduce diverse substituents. The nitrogen atom of the sulfonamide is nucleophilic and can react with various electrophiles.

General Reactivity

-

N-Alkylation/N-Arylation: The sulfonamide proton is acidic and can be removed by a base to generate a nucleophilic anion, which can then be reacted with alkyl or aryl halides to form N-substituted sulfonamides.

-

Reaction with Carbonyl Compounds: In the presence of a reducing agent, it can undergo reductive amination with aldehydes and ketones.

-

Hinsberg Test Analogue: The reactivity of the sulfonamide with reagents like benzenesulfonyl chloride can be used to form secondary sulfonamides.[3]

Spectroscopic Data (Predicted)

While experimental spectra for 5-Chloro-2-fluorobenzenesulfonamide are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The coupling patterns will be influenced by the fluorine, chlorine, and sulfonyl groups.

-

The two protons on the sulfonamide nitrogen would likely appear as a broad singlet in the range of 7.0-8.0 ppm, and its position would be solvent-dependent.

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic carbons would resonate in the region of 110-150 ppm. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings.

FTIR (KBr pellet or thin film):

-

Characteristic N-H stretching vibrations for the sulfonamide group would be expected around 3300-3400 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide would appear in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-F and C-Cl stretching vibrations would be observed in the fingerprint region.

Mass Spectrometry (EI or ESI):

-

The mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 209.63. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis of 5-Chloro-2-fluorobenzenesulfonamide and a general workflow for its utilization as a chemical intermediate.

Conclusion

5-Chloro-2-fluorobenzenesulfonamide stands as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its preparation from the corresponding sulfonyl chloride is a straightforward process, and the resulting sulfonamide functionality provides a reliable handle for subsequent chemical modifications. While its direct application in blockbuster drugs is not prominently documented, its structural motifs are highly relevant to modern drug discovery. The strategic placement of chlorine and fluorine atoms makes it an attractive starting material for generating libraries of compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize 5-Chloro-2-fluorobenzenesulfonamide in their synthetic campaigns, paving the way for the discovery of novel therapeutics and agrochemicals.

References

The Versatile Building Block: A Technical Guide to 5-Chloro-2-fluorobenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, 5-Chloro-2-fluorobenzenesulfonamide has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chloro group for potential hydrophobic interactions and metabolic stability, a fluoro group to modulate pKa and binding affinity, and a reactive sulfonamide moiety for versatile derivatization, offers a powerful tool for drug discovery. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of 5-Chloro-2-fluorobenzenesulfonamide and its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 351003-57-1 | [1] |

| Molecular Formula | C₆H₅ClFNO₂S | [2] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Melting Point | 126-136 °C | [1] |

Synthesis of the Core Scaffold

General Experimental Protocol: Ammonolysis of a Sulfonyl Chloride

This protocol is a generalized procedure based on the synthesis of similar sulfonamides and can be adapted for the synthesis of 5-Chloro-2-fluorobenzenesulfonamide.

Materials:

-

5-Chloro-2-fluorobenzenesulfonyl chloride

-

Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

-

A suitable polar solvent (e.g., water, dichloromethane, or acetonitrile)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 5-chloro-2-fluorobenzenesulfonyl chloride in a suitable polar solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-18 hours) to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if the product precipitates, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chloro-2-fluorobenzenesulfonamide.

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Medicinal Chemistry

The 5-Chloro-2-fluorobenzenesulfonamide scaffold has been explored as a key building block in the development of inhibitors for several important biological targets, primarily in the areas of oncology and neurodegenerative diseases.

Gamma-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which can aggregate to form neurotoxic plaques. Inhibition of gamma-secretase is a key therapeutic strategy to reduce Aβ production.

A series of N-alkylbenzenesulfonamides, derived from a related scaffold, have been developed as potent gamma-secretase inhibitors. These compounds have demonstrated efficacy in both in vitro and in vivo models.[3] The inhibition of gamma-secretase prevents the cleavage of APP and also the Notch receptor, a transmembrane protein involved in cell-fate decisions. The dual inhibition can lead to certain side effects, which is a consideration in the development of gamma-secretase inhibitors.[4]

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The halogenated benzenesulfonamide motif has been incorporated into various kinase inhibitors.

While no specific drugs have been identified as direct derivatives of 5-Chloro-2-fluorobenzenesulfonamide, the closely related 5-chloro-2-fluorobenzoic acid has been used in the design of pyrimidine-based Aurora kinase inhibitors.[5] Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The chloro and fluoro substituents on the phenyl ring are often crucial for achieving high binding affinity and selectivity.[6][7] The sulfonamide group can act as a bioisosteric replacement for an amide, potentially improving physicochemical properties.

Antimicrobial Agents

Sulfonamides are a well-established class of antimicrobial agents. Novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their activity against various bacteria and mycobacteria.[5][8] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[8] Another derivative demonstrated good activity against Mycobacterium kansasii.[5] This suggests that the 5-chloro substitution pattern on a benzene ring is a favorable feature for antimicrobial activity.

Quantitative Antimicrobial Activity Data

| Compound | Organism | MIC (µmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62 - 31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

Experimental Workflow for Derivative Synthesis

The primary sulfonamide group of 5-Chloro-2-fluorobenzenesulfonamide is a versatile handle for the synthesis of a library of N-substituted derivatives, which is a common workflow in lead optimization.

General Protocol for N-Substitution

Materials:

-

5-Chloro-2-fluorobenzenesulfonamide

-

A diverse library of amines (primary or secondary)

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)

-

Standard laboratory glassware and equipment for inert atmosphere reactions if using a strong base like NaH.

Procedure:

-

In a reaction vessel, dissolve 5-Chloro-2-fluorobenzenesulfonamide and the desired amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

Add the base (1.5-2.0 equivalents) to the reaction mixture. If using a strong base like sodium hydride, the sulfonamide is typically deprotonated first before the addition of an alkylating or arylating agent.

-

Stir the reaction mixture at room temperature or with gentle heating for a period of 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is worked up by washing with water and/or brine, drying the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

-

The crude product is then purified using an appropriate technique, such as column chromatography on silica gel, to yield the pure N-substituted 5-chloro-2-fluorobenzenesulfonamide derivative.

Conclusion

5-Chloro-2-fluorobenzenesulfonamide is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it an attractive starting point for the design of inhibitors targeting a range of biological macromolecules. The demonstrated utility of related scaffolds in the development of gamma-secretase inhibitors, kinase inhibitors, and antimicrobial agents highlights the potential of this core structure. Further exploration and derivatization of 5-Chloro-2-fluorobenzenesulfonamide are likely to yield novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers to leverage this important chemical entity in their drug discovery endeavors.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Rise of 5-Chloro-2-fluorobenzenesulfonamide Derivatives: A Technical Guide to Enzyme Inhibition

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. This technical guide delves into the discovery and development of 5-Chloro-2-fluorobenzenesulfonamide derivatives as a promising class of enzyme inhibitors. With applications spanning oncology, metabolic disorders, and beyond, these compounds are attracting significant attention from the scientific community. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their inhibitory profiles, experimental validation, and the molecular pathways they modulate.

Introduction

The sulfonamide functional group is a well-established pharmacophore, integral to the structure of numerous approved drugs. The introduction of specific halogen substitutions, such as the 5-chloro and 2-fluoro pattern on a benzenesulfonamide scaffold, offers a nuanced approach to modulating potency, selectivity, and pharmacokinetic properties. This strategic halogenation can significantly influence the electronic and steric characteristics of the molecule, enhancing its interaction with the active sites of target enzymes. This guide focuses on the inhibitory potential of 5-Chloro-2-fluorobenzenesulfonamide derivatives against three critical classes of enzymes: Carbonic Anhydrases, Kinases, and α-Glucosidase.

Quantitative Analysis of Enzyme Inhibition

The inhibitory efficacy of 5-Chloro-2-fluorobenzenesulfonamide and related derivatives has been quantified against a panel of enzymes. The following tables summarize the available data, primarily as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of their potency. While specific data for the 5-chloro-2-fluoro substitution is still emerging for some targets, the presented data for structurally similar sulfonamides provides a valuable benchmark for structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms

| Compound/Derivative Class | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IX (IC50) | hCA XII (IC50) | Reference |

| Benzenesulfonamide Derivatives | 0.428-0.638 µM | 0.095-0.164 µM | 25-52 nM | 31-80 nM | [1] |

| Acetazolamide (Standard) | 0.199 µM | 0.133 µM | 63 nM | 92 nM | [1] |

Table 2: Inhibitory Activity against Kinases

| Compound/Derivative Class | Target Kinase | IC50/Ki | Assay Type | Reference |

| Sulfonamide-based Purine Derivatives | CDK2 | IC50 = 0.21 µM | Not Specified | [2] |

| N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK/EGFR | Not Specified | Not Specified | |

| Fedratinib | FLT3 | IC50 = 15 nM | Cell-free | [3] |

Table 3: Inhibitory Activity against α-Glucosidase

| Compound/Derivative Class | α-Glucosidase Source | IC50 | Reference |

| Phthalimide-benzenesulfonamide hybrids | Saccharomyces cerevisiae | 52.2 ± 0.1 µM | [4] |

| Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives | Not Specified | 1.7 µM | [5] |

| Acarbose (Standard) | Saccharomyces cerevisiae | 750.0 ± 10.0 µM | [4] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways in which these target enzymes operate is crucial for elucidating the therapeutic potential of their inhibitors.

Carbonic Anhydrase IX and Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[6][7] Inhibitors of CA IX can disrupt this process, making it a key target in oncology.

FLT3 Kinase in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[8] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] FLT3 inhibitors can block the downstream signaling pathways that drive leukemic cell growth.

α-Glucosidase and Carbohydrate Metabolism

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[10][11] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase a key target for the management of type 2 diabetes.

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vitro enzyme inhibition assays.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase.

-

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

5-Chloro-2-fluorobenzenesulfonamide derivative (test inhibitor)

-

Acetazolamide (standard inhibitor)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

p-Nitrophenylacetate (p-NPA) as substrate

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor and acetazolamide in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A solution of the test inhibitor or standard inhibitor at various concentrations.

-

A solution of purified carbonic anhydrase enzyme.

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the p-NPA substrate to each well.

-

Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.

-

The rate of p-nitrophenol formation is proportional to the CA activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinase Inhibition Assay (Luminescence-based)

This protocol utilizes the ADP-Glo™ Kinase Assay to measure kinase activity by quantifying the amount of ADP produced.

-

Materials:

-

Purified target kinase (e.g., FLT3)

-

Kinase-specific substrate

-

5-Chloro-2-fluorobenzenesulfonamide derivative (test inhibitor)

-

Staurosporine or other known kinase inhibitor (positive control)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor and positive control.

-

In a white, opaque plate, add the kinase, substrate, and test inhibitor/control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

α-Glucosidase Inhibition Assay (Colorimetric)

This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce a colored product.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

5-Chloro-2-fluorobenzenesulfonamide derivative (test inhibitor)

-

Acarbose (standard inhibitor)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor and acarbose.

-

In a 96-well plate, add the phosphate buffer, the test inhibitor or acarbose solution, and the α-glucosidase enzyme solution.

-

Pre-incubate the mixture at 37°C for 10-15 minutes.[8]

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

The exploration of 5-Chloro-2-fluorobenzenesulfonamide derivatives as enzyme inhibitors represents a promising avenue for the development of novel therapeutics. Their potential to target key enzymes involved in cancer, diabetes, and other diseases underscores the importance of continued research in this area. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the structure-activity relationships, mechanism of action, and therapeutic applications of this exciting class of compounds. As research progresses, these derivatives may pave the way for the next generation of targeted therapies.

References

- 1. espublisher.com [espublisher.com]

- 2. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ulab360.com [ulab360.com]

- 9. scielo.br [scielo.br]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

Methodological & Application

synthesis of glibenclamide using 5-Chloro-2-fluorobenzenesulfonamide

Application Notes and Protocols for the Synthesis of Glibenclamide

A Note on the Starting Material: The synthesis of glibenclamide from 5-Chloro-2-fluorobenzenesulfonamide is not a widely documented or standard procedure in the available scientific literature. The established and industrially practiced synthesis of glibenclamide follows a different pathway, which is detailed below. This document provides comprehensive protocols for this recognized synthetic route.

Introduction

Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its chemical name is 1-[[p-[2-(5-chloro-2-methoxybenzamido)ethyl]phenyl]sulfonyl]-3-cyclohexylurea. The synthesis involves the formation of a key intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, which is then reacted with cyclohexyl isocyanate. This document outlines the detailed experimental protocols for the synthesis of this key intermediate and its subsequent conversion to glibenclamide.

Established Synthetic Pathway of Glibenclamide

The most common synthetic route to glibenclamide starts from 2-methoxy-5-chlorobenzoic acid. This is converted to its acid chloride, which then reacts with 2-phenylethylamine. The resulting amide undergoes chlorosulfonation followed by amination to yield the key sulfonamide intermediate. The final step is the reaction of this intermediate with cyclohexyl isocyanate.

Figure 1: Established synthetic pathway for Glibenclamide.

Experimental Protocols

Part 1: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (Key Intermediate)

This part of the synthesis is a multi-step process starting from 2-methoxy-5-chlorobenzoic acid.

Step 1a: Synthesis of 2-Methoxy-5-chlorobenzoyl chloride

-

Materials: 2-methoxy-5-chlorobenzoic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 2-methoxy-5-chlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF.

-

Slowly add thionyl chloride (or oxalyl chloride) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methoxy-5-chlorobenzoyl chloride, which can be used in the next step without further purification.

-

Step 1b: Synthesis of N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide

-

Materials: 2-Methoxy-5-chlorobenzoyl chloride, 2-phenylethylamine, and a base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve 2-phenylethylamine and the base in an anhydrous solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-methoxy-5-chlorobenzoyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can be purified by recrystallization.

-

Step 1c: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

-

Materials: N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide, chlorosulfonic acid (ClSO₃H), and aqueous ammonia.

-

Procedure:

-

Chlorosulfonation:

-

Slowly add N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide to an excess of cold (0-5 °C) chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.

-

Filter the solid, wash with cold water, and dry.

-

-

Amination:

-

Add the crude sulfonyl chloride to an excess of concentrated aqueous ammonia with cooling.

-

Stir the mixture until the reaction is complete (as indicated by TLC).

-

Filter the resulting solid, wash with water, and dry to obtain 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide. The product can be further purified by recrystallization.

-

-

Part 2: Synthesis of Glibenclamide

-

Materials: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, cyclohexyl isocyanate, a base (e.g., potassium tert-butoxide), and a suitable solvent (e.g., N,N-dimethylformamide - DMF).[1]

-

Procedure: [1]

-

Dissolve 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide in anhydrous DMF.[1]

-

Add the base (e.g., potassium tert-butoxide) to the solution at room temperature and stir for a short period to form the corresponding salt.[1]

-

Slowly add cyclohexyl isocyanate to the reaction mixture.[1]

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).[1]

-

Pour the reaction mixture into acidified ice water to precipitate the crude glibenclamide.[1]

-

Filter the solid, wash thoroughly with water, and dry.[1]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation

| Step | Starting Material | Product | Typical Yield | Purity |

| 1a | 2-methoxy-5-chlorobenzoic acid | 2-methoxy-5-chlorobenzoyl chloride | High | Used crude |

| 1b | 2-methoxy-5-chlorobenzoyl chloride | N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide | Good to High | >95% |

| 1c | N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide | Moderate | >97% |

| 2 | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide | Glibenclamide | Good to High | >99% (pharmaceutical grade) |

Experimental Workflow Visualization

Figure 2: Experimental workflow for the synthesis of Glibenclamide.

References

Application Notes and Protocols for N-arylation of 5-Chloro-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of sulfonamides is a cornerstone transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The resulting N-arylsulfonamide moiety is a privileged scaffold found in numerous biologically active molecules, including inhibitors of enzymes such as gamma-secretase, which is implicated in Alzheimer's disease. 5-Chloro-2-fluorobenzenesulfonamide is a valuable building block in this context, offering opportunities for the development of novel therapeutics. This document provides detailed protocols for the N-arylation of 5-Chloro-2-fluorobenzenesulfonamide using two powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Key Methodologies and Experimental Protocols

The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on the specific substrates, desired reaction conditions, and cost-effectiveness. The Buchwald-Hartwig amination is known for its broad substrate scope and generally milder conditions, while the Ullmann condensation provides a valuable, often more economical, alternative.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the N-arylation of 5-Chloro-2-fluorobenzenesulfonamide with aryl bromides using a palladium catalyst and a biarylphosphine ligand.[1][2]

Materials:

-

5-Chloro-2-fluorobenzenesulfonamide

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-fluorobenzenesulfonamide (1.0 mmol, 1.0 equiv.), the corresponding aryl bromide (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by adding Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to anhydrous 1,4-dioxane (5 mL). Stir this mixture under an inert atmosphere for 10 minutes.

-

Add the catalyst premix to the Schlenk flask containing the sulfonamide, aryl bromide, and base.

-

Seal the Schlenk flask and purge with nitrogen or argon gas for 15 minutes.

-

Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-5-chloro-2-fluorobenzenesulfonamide.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Ullmann N-arylation

This protocol outlines a ligand-assisted copper-catalyzed approach for the N-arylation of 5-Chloro-2-fluorobenzenesulfonamide with aryl iodides.[3]

Materials:

-

5-Chloro-2-fluorobenzenesulfonamide

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

Experimental Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 5-Chloro-2-fluorobenzenesulfonamide (1.0 mmol, 1.0 equiv.), the corresponding aryl iodide (1.5 mmol, 1.5 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 90-100 °C.

-

Stir the reaction mixture vigorously for 24-48 hours, monitoring its progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-5-chloro-2-fluorobenzenesulfonamide.

-

Confirm the structure and purity of the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize the key reaction parameters for the two protocols and provide exemplary yield data for the N-arylation of 5-Chloro-2-fluorobenzenesulfonamide with a variety of aryl halides.

Disclaimer: The quantitative data in Table 3 is exemplary and intended for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction Parameters for Buchwald-Hartwig N-arylation

| Parameter | Condition |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Xantphos |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 100-110 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Reaction Parameters for Ullmann N-arylation

| Parameter | Condition |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | L-Proline |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 90-100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 3: Exemplary Quantitative Data for N-arylation of 5-Chloro-2-fluorobenzenesulfonamide

| Entry | Aryl Halide | Method | Reaction Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Buchwald-Hartwig | 18 | 85 |

| 2 | 4-Bromotoluene | Buchwald-Hartwig | 20 | 82 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Buchwald-Hartwig | 24 | 75 |

| 4 | 2-Bromopyridine | Buchwald-Hartwig | 24 | 68 |

| 5 | 4-Iodoanisole | Ullmann | 36 | 78 |

| 6 | 4-Iodotoluene | Ullmann | 40 | 75 |

| 7 | 1-Iodo-4-(trifluoromethyl)benzene | Ullmann | 48 | 65 |

| 8 | 2-Iodopyridine | Ullmann | 48 | 55 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the N-arylation of 5-Chloro-2-fluorobenzenesulfonamide.

Signaling Pathway: Inhibition of Gamma-Secretase

N-Arylsulfonamides have been identified as inhibitors of gamma-secretase, an enzyme complex involved in the cleavage of the Amyloid Precursor Protein (APP).[4][5][6][7] Inhibition of gamma-secretase is a key therapeutic strategy for Alzheimer's disease.

Caption: Inhibition of gamma-secretase by N-arylsulfonamides, preventing the generation of Amyloid-beta peptides.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Copper-Catalyzed Amination of 5-Chloro-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed amination of 5-Chloro-2-fluorobenzenesulfonamide, a key transformation for the synthesis of N-aryl sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The N-arylation of sulfonamides, a variant of the Ullmann condensation, is a powerful method for constructing the C-N bond, yielding N-aryl sulfonamides. These moieties are present in a wide array of therapeutic agents. Copper-catalyzed systems have emerged as a practical and cost-effective alternative to palladium-based methods for this transformation. The reaction involves the coupling of an aryl halide, in this case, 5-Chloro-2-fluorobenzenesulfonamide, with a primary or secondary amine in the presence of a copper catalyst, a ligand, a base, and a suitable solvent. Recent advancements have led to the development of highly efficient catalytic systems that proceed under relatively mild conditions with a broad substrate scope.[1][2]

General Reaction Scheme

The copper-catalyzed amination of 5-Chloro-2-fluorobenzenesulfonamide with a generic primary amine (R-NH₂) can be represented as follows:

Key Reaction Parameters and Optimization

The success of the copper-catalyzed amination is highly dependent on the careful selection of the reaction components. The following table summarizes the impact of various parameters on the reaction outcome, with data extrapolated from studies on similar aryl chlorides and primary sulfonamides.

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed N-Arylation of Aryl Chlorides with Sulfonamides

| Parameter | Variation | Typical Yield (%) | Notes |

| Copper Source | CuI | 70-95% | Commonly used and effective. |

| Cu₂O | 75-98% | Often shows high activity, especially for aryl chlorides.[1][2] | |

| CuSO₄·5H₂O | 60-85% | A readily available and inexpensive option. | |

| Ligand | None (Ligand-free) | 40-70% | Can be effective but may require higher temperatures or catalyst loading. |

| N,N'-Dimethylethylenediamine (DMEDA) | 80-95% | A common and effective diamine ligand. | |

| 4-Hydroxypicolinamide | 85-98% | Particularly effective for the coupling of primary sulfonamides with aryl chlorides.[1][2] | |